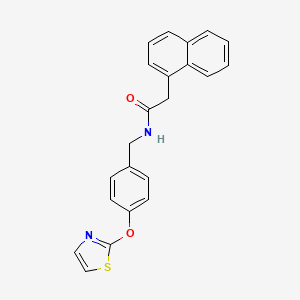
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, also known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTB is a potent and selective inhibitor of the protein kinase C (PKC) family, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In
科学的研究の応用
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been shown to have a wide range of applications in scientific research, particularly in the field of cancer research. PKC is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been investigated as a potential anticancer agent.
In addition to its anticancer properties, this compound has also been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. PKC is involved in the regulation of neurotransmitter release and synaptic plasticity, and its dysregulation has been implicated in the pathogenesis of these disorders. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
作用機序
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. This compound also enhances the cytotoxicity of chemotherapeutic agents and reduces their resistance in cancer cells.
In addition to its anticancer properties, this compound has also been shown to have neuroprotective effects. This compound improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. This compound also enhances synaptic plasticity and improves learning and memory in animal models of cognitive impairment.
実験室実験の利点と制限
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues.
However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to prepare stock solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo. Additionally, this compound can have off-target effects on other kinases, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide. One area of research is the development of more potent and selective PKC inhibitors that can overcome the limitations of this compound. Another area of research is the investigation of the role of PKC in other cellular processes, such as autophagy and immune function. Finally, the potential clinical applications of this compound in the treatment of cancer and neurological disorders should be further explored.
合成法
The synthesis of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves the reaction between 2-naphthylamine and 4-(thiazol-2-yloxy)benzyl bromide in the presence of sodium hydride and acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to form this compound. The yield of this compound can be improved by using microwave-assisted synthesis or by optimizing the reaction conditions.
特性
IUPAC Name |
2-naphthalen-1-yl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-16-8-10-19(11-9-16)26-22-23-12-13-27-22/h1-13H,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHIQXJDAJJFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)
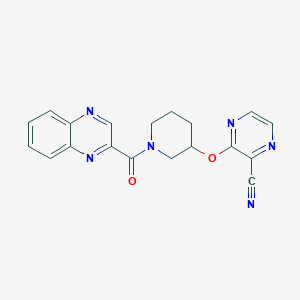
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)
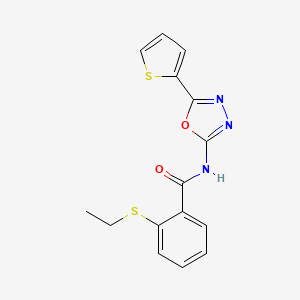
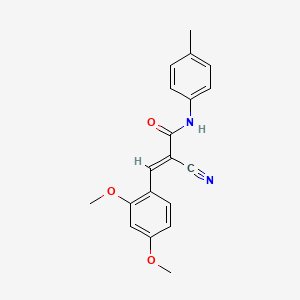
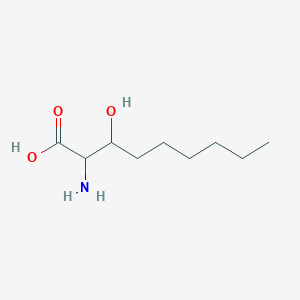

![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)
![ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2616355.png)
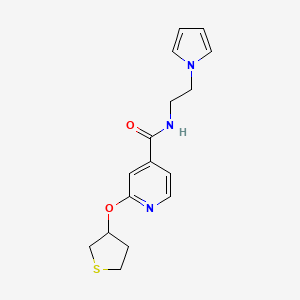
![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2616357.png)

![8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)